Planchol E

Description

Properties

IUPAC Name |

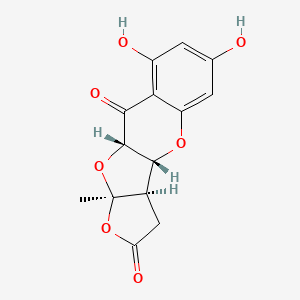

(1S,10R,11R,15R)-4,6-dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O7/c1-14-6(4-9(17)20-14)12-13(21-14)11(18)10-7(16)2-5(15)3-8(10)19-12/h2-3,6,12-13,15-16H,4H2,1H3/t6-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEZSRAOQOUXOE-HVEUFLKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(=O)O1)C3C(O2)C(=O)C4=C(C=C(C=C4O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](CC(=O)O1)[C@@H]3[C@H](O2)C(=O)C4=C(C=C(C=C4O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Planchol E can be synthesized through chemical methods involving specific reactants and conditions. The synthetic routes typically involve the reaction of phenolic compounds under controlled conditions to yield this compound . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

Planchol E undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form hydroquinones.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Planchol E is characterized by its unique chemical structure, which includes various functional groups that contribute to its biological activity. The molecular formula for this compound is C15H16O6, and it has been identified as a compound with significant potential in medicinal chemistry.

Pharmacological Applications

1. Antiviral Activity

This compound has shown notable antiviral properties, particularly against HIV-1. Research indicates that extracts containing this compound can inhibit HIV-1 replication, making it a candidate for further development in antiviral therapies. A study on the crude extracts of Cassia abbreviata, which contains this compound, demonstrated effective anti-HIV-1 activity through various assays, including cytotoxicity tests and viral inhibition assays .

2. Antioxidant Properties

The compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have reported that this compound can scavenge free radicals and enhance the body’s antioxidant defenses. This property is particularly beneficial in developing supplements aimed at preventing oxidative damage associated with aging and chronic diseases .

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce inflammation markers in various cell lines, indicating potential applications in treating inflammatory diseases .

Agricultural Applications

1. Natural Pesticide

Research has explored the use of this compound as a natural pesticide due to its bioactive compounds that can deter pests and pathogens in crops. Its effectiveness in reducing pest populations while being less harmful to beneficial insects presents an environmentally friendly alternative to synthetic pesticides .

2. Crop Enhancer

In agricultural settings, this compound has been evaluated for its ability to enhance plant growth and resilience against environmental stressors. Its application as a foliar spray has shown promising results in improving crop yield and quality .

Food Science Applications

1. Food Preservation

The antioxidant properties of this compound make it a valuable additive for food preservation. It can inhibit lipid peroxidation and microbial growth in food products, thereby extending shelf life and maintaining nutritional quality .

2. Nutraceutical Development

Given its health benefits, this compound is being considered for incorporation into nutraceuticals aimed at improving overall health and wellness. Its potential role in managing oxidative stress and inflammation aligns with current trends in health supplementation .

Case Study 1: Anti-HIV Activity

A study conducted on the extracts from Cassia abbreviata demonstrated the efficacy of this compound against HIV-1 through various assays that measured viral load reduction and cytotoxic effects on host cells. The results indicated significant antiviral activity with minimal cytotoxicity, suggesting a favorable therapeutic index for further development .

Case Study 2: Antioxidant Effects

In a controlled study assessing the antioxidant capacity of this compound, researchers utilized DPPH radical scavenging assays to quantify its efficacy compared to standard antioxidants like ascorbic acid. The findings revealed that this compound exhibited comparable or superior antioxidant activity, highlighting its potential for use in dietary supplements .

Mechanism of Action

The mechanism of action of Planchol E involves its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage to cells and tissues . It targets reactive oxygen species and other free radicals, converting them into less harmful molecules. This antioxidant activity is crucial in protecting cells from oxidative stress and maintaining cellular health .

Comparison with Similar Compounds

Planchol A

- Molecular Formula : C₁₅H₁₆O₆ (compound 2 in Cassia abbreviata) .

- Structural Features : Contains an ABX aromatic ring system, differing from Planchol E’s ketal-γ-lactone core.

- Bioactivity : Less studied than this compound but serves as a building block for cassiabrevone, an anti-HIV-1 heterodimer .

- Source : Found in Cassia abbreviata and Fu brick tea, where B-ring cleavage differentiates it from this compound .

Cassiaglycoside V

- Molecular Formula : C₂₄H₃₀O₁₃ .

- Structural Features: A glycosylated derivative with a β-D-glucose unit at C-2′ instead of C-6, unlike this compound’s non-glycosylated structure.

- Bioactivity: Not directly reported, but glycosylation typically enhances solubility and bioavailability compared to this compound.

Taxifolin (Dihydroquercetin)

Epifiliferol

- Molecular Formula : C₁₅H₁₆O₆ .

- Structural Features: Shares a terpenoid backbone but lacks this compound’s phenolic lactone group.

- Source : Co-occurs with this compound in Cassia abbreviata but has distinct biosynthetic pathways.

Functional Comparison and Bioactivity

Anti-HIV-1 Activity

Antioxidant Properties

This compound’s chiral isomers exhibit differential antioxidant efficiency due to intramolecular hydrogen bonding in isomer 2, which enhances stability under oxidative stress . In contrast, Planchol A’s B-ring cleavage in Fu brick tea reduces its antioxidant capacity compared to intact flavanols like EGCG .

Spectral and Analytical Distinctions

- This compound : NMR spectra (¹H, ¹³C, HMBC) confirm its ketal-γ-lactone core and stereoisomerism. IR spectra distinguish isomer 2 via a hydrogen-bonded carbonyl stretch at 1680 cm⁻¹ .

- Planchol A : HMBC correlations highlight its ABX aromatic system, absent in this compound .

- Cassiaglycoside V : HSQC and COSY spectra reveal glucose moiety positioning, contrasting with this compound’s simpler glycosylation-free structure .

Industrial and Pharmacological Relevance

This compound is cataloged in TCM rare compound libraries (e.g., Chengdu Biopurify Phytochemicals) for drug discovery . Its chirality makes it a candidate for enantioselective synthesis, whereas Planchol A’s role in tea fermentation highlights its degradation pathways .

Biological Activity

Introduction

Planchol E, a compound derived from the plant Cassia abbreviata, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-HIV-1 activity, antioxidant capabilities, and potential therapeutic applications.

Chemical Composition and Structure

This compound is part of a larger group of compounds that exhibit significant biological effects. The structural elucidation of this compound has been achieved through various spectroscopic techniques, revealing its complex arrangement of functional groups that contribute to its bioactivity.

Table 1: Chemical Structure of this compound

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| This compound | C₁₅H₁₆O₆ | Contains phenolic groups and a chalcane backbone |

1. Anti-HIV-1 Activity

Recent studies have demonstrated that this compound exhibits potent anti-HIV-1 activity. In a study involving various extracts from Cassia abbreviata, it was found that this compound had an IC50 value of 11.89 µM, indicating significant efficacy against the virus . This activity is attributed to its ability to inhibit viral replication and entry into host cells.

2. Antioxidant Properties

This compound has also been recognized for its antioxidant capabilities. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases .

3. Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It is believed to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-HIV-1 | Inhibition of viral replication | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Case Study 1: Anti-HIV-1 Efficacy

In a controlled laboratory setting, this compound was tested alongside other known antiviral agents. The results indicated that it not only inhibited HIV-1 replication but also showed synergistic effects when combined with other compounds such as taxifolin and oleanolic acid, enhancing overall antiviral efficacy .

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activities of various extracts from Cassia abbreviata, including those containing this compound. The extracts were assessed using DPPH and ABTS assays, revealing that this compound-rich extracts exhibited significantly higher antioxidant activity compared to controls .

Q & A

Q. How should researchers design experiments to assess Planchol E’s biochemical efficacy in vitro and in vivo?

Methodological Answer:

- Framework: Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to define variables. For example:

- Population: Cell lines or animal models relevant to this compound’s purported mechanism (e.g., cancer cells for antiproliferative studies).

- Intervention: Dose ranges, exposure times, and delivery methods (e.g., oral vs. intravenous).

- Comparison: Positive controls (e.g., established drugs with similar targets) and negative controls (untreated groups).

- Outcome: Quantifiable metrics like IC50 values, apoptosis rates, or biomarker expression.

- Replication: Follow standardized protocols (e.g., OECD guidelines for toxicity testing) and report deviations .

- Data Reporting: Include raw data in supplementary materials and clarify statistical methods (e.g., ANOVA for dose-response curves) .

Q. What are validated analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- Chromatography: Use HPLC or LC-MS with internal standards (e.g., deuterated analogs) to minimize matrix effects. Validate methods per ICH guidelines for linearity, precision, and recovery rates .

- Cross-Lab Validation: Share protocols with independent labs to confirm reproducibility, especially for novel matrices like cerebrospinal fluid .

Q. How to standardize assays for this compound’s enzymatic inhibition across laboratories?

Methodological Answer:

- Reference Materials: Use certified enzyme batches (e.g., Sigma-Aldrich) and include positive/negative controls in each assay run.

- Inter-Lab Calibration: Participate in round-robin studies to harmonize parameters like substrate concentration and incubation time .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from published studies and apply statistical reconciliation (e.g., funnel plots to detect publication bias). Use tools like RevMan for heterogeneity testing .

- Experimental Replication: Repeat key studies under controlled conditions, varying one parameter at a time (e.g., pH, temperature) to isolate confounding factors .

Q. What computational strategies predict this compound’s interactions with non-target proteins?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein binding using software like GROMACS. Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

- Docking Studies: Use AutoDock Vina to screen against protein databases (e.g., PDB), prioritizing high-affinity off-targets for experimental validation .

Q. How to assess this compound’s long-term stability in formulation studies?

Methodological Answer:

- Accelerated Aging: Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS. Apply Arrhenius kinetics to extrapolate shelf life .

- Degradant Identification: Use high-resolution mass spectrometry (HRMS) to characterize byproducts and assess toxicity .

Data Analysis & Interpretation

Q. How to address variability in this compound’s pharmacokinetic parameters across species?

Methodological Answer:

- Allometric Scaling: Use body surface area or metabolic rate adjustments to extrapolate doses from rodents to humans. Validate with PBPK (Physiologically Based Pharmacokinetic) modeling .

- Species-Specific Factors: Account for differences in CYP450 enzyme expression or plasma protein binding using proteomic data .

Q. What statistical methods are appropriate for analyzing synergistic effects of this compound in combination therapies?

Methodological Answer:

- Isobolographic Analysis: Calculate combination indices (CI) to distinguish additive, synergistic, or antagonistic effects. Use software like CompuSyn for dose-effect curves .

- Machine Learning: Train models on transcriptomic data to identify gene networks potentiated by this compound combinations .

Tables for Key Parameters

| Parameter | In Vitro Recommendations | In Vivo Recommendations |

|---|---|---|

| Dose Range | 1 nM – 100 µM (log increments) | 1 – 100 mg/kg (based on allometry) |

| Exposure Time | 24–72 hrs (time-course assays) | 7–28 days (chronic toxicity) |

| Control Groups | Vehicle (DMSO <0.1%), Untreated | Sham-operated, Pair-fed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.